![molecular formula C20H24N4O3S B2918332 N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899952-38-6](/img/structure/B2918332.png)
N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also appears to contain a thieno ring, which is a five-membered ring with one sulfur atom, and an oxalamide group, which is a type of amide.Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including substitutions and additions .Scientific Research Applications
Heterocyclic Compound Synthesis
One area of application involves the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activity. For example, the development of tetrasubstituted thiophenes through a one-pot multicomponent protocol highlights the importance of such compounds in drug discovery and development. This process involves the reaction of various substrates to produce thiophenes with potential pharmaceutical applications (Sahu et al., 2015).
Ligand Synthesis for Metal Complexes
Another application is found in the synthesis of ligands for metal complexes, which are instrumental in catalysis and material science. For instance, the creation of hybrid pyrazole ligands for palladium(II) complexes demonstrates the utility of these compounds in forming structures with significant catalytic and material properties (Guerrero et al., 2008).
Antibacterial Agents
Additionally, pyrazole and thiazolyl derivatives have been explored for their antibacterial activity, showcasing the potential of heterocyclic compounds in addressing antibiotic resistance. These studies have led to the identification of compounds with promising activity against specific bacterial strains, underscoring the relevance of heterocyclic chemistry in developing new antibacterial agents (Palkar et al., 2017).
Molecular Interaction Studies
Research into the molecular interaction of antagonists with cannabinoid receptors further exemplifies the application of these chemical entities in understanding receptor-ligand interactions, which is fundamental in the design of therapeutic agents targeting specific pathways (Shim et al., 2002).
Enzymatic Mimicry
Compounds structurally related to the given chemical name have also been studied for their ability to mimic enzymatic activity, such as catechol oxidase. These studies provide insights into designing synthetic enzymes or biomimetic catalysts for industrial applications (Santra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12-5-6-17(13(2)8-12)24-18(15-10-28-11-16(15)23-24)22-20(26)19(25)21-9-14-4-3-7-27-14/h5-6,8,14H,3-4,7,9-11H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFRYVNMKOYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4CCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole](/img/structure/B2918250.png)
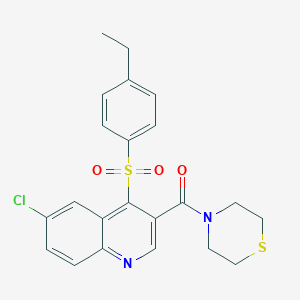



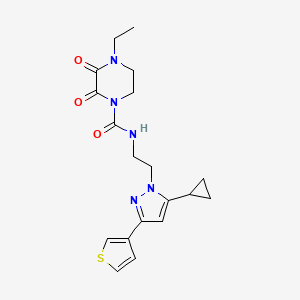
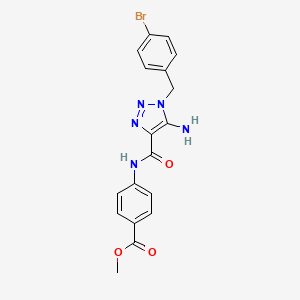
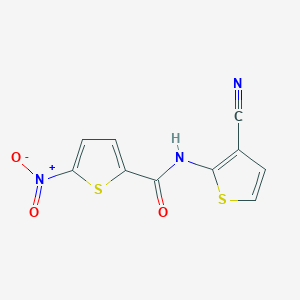

![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)
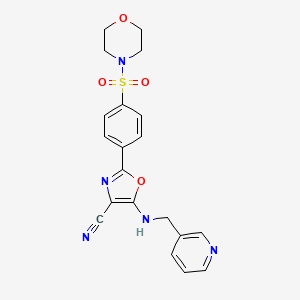
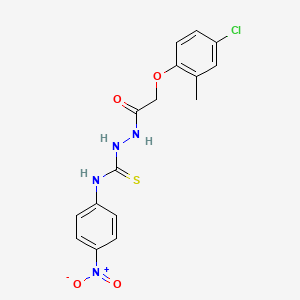
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)
